Technical Guide: 3,3-Difluoroazepane Hydrochloride in Medicinal Chemistry
Technical Guide: 3,3-Difluoroazepane Hydrochloride in Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,3-Difluoroazepane Hydrochloride . This document is structured for researchers and drug discovery professionals, focusing on actionable data and mechanistic insights.
Executive Summary
3,3-Difluoroazepane hydrochloride (CAS: 1228231-35-3) is a specialized fluorinated heterocycle used as a building block in drug discovery.[1] It serves as a bioisostere for the azepane ring, where the geminal difluoro group at the
Chemical & Physical Specifications
The following data characterizes the commercially available hydrochloride salt.
| Property | Specification |
| IUPAC Name | 3,3-Difluoroazepane hydrochloride |
| CAS Number | 1228231-35-3 |
| Molecular Formula | |
| Molecular Weight | 171.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Melting Point | 138–143 °C (Decomposes) |
| Hygroscopicity | Hygroscopic (Store under inert atmosphere) |
| pKa (Conjugate Acid) | ~7.5 – 8.2 (Estimated vs. Azepane pKa ~11.[2][3]0) |
Synthetic Methodology
The synthesis of 3,3-difluoroazepane hydrochloride relies on the nucleophilic fluorination of a ketone precursor. The choice of fluorinating agent is critical; Deoxo-Fluor® is preferred over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and safety profile at scale.
Core Synthesis Workflow
The protocol involves the fluorination of N-Boc-azepan-3-one followed by acid-mediated deprotection.
Figure 1: Synthetic route for 3,3-difluoroazepane HCl emphasizing the Deoxo-Fluor mediated deoxyfluorination.
Detailed Protocol: Deoxyfluorination
-
Preparation: Dissolve N-Boc-azepan-3-one (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Addition: Cool to 0°C. Add Deoxo-Fluor® (1.5 – 2.0 eq) dropwise. Note: Exothermic reaction.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC/LCMS (Note: The difluoro product is non-polar compared to the ketone).
-
Quench: Critical Safety Step. Pour reaction mixture slowly into saturated aqueous
at 0°C. Do not add water directly to the reaction vessel as Deoxo-Fluor hydrolyzes violently. -
Deprotection: Isolate the organic phase, dry over
, and concentrate. Treat the residue with 4M HCl in dioxane for 2 hours. Precipitate the salt with diethyl ether and filter.
Structural & Electronic Properties
The -Fluorine Effect on Basicity
The most significant property of 3,3-difluoroazepane is the modulation of the amine's basicity. In the parent azepane, the nitrogen lone pair is highly available (pKa
-
Inductive Withdrawal (-I): The strong electronegativity of the gem-difluoro group pulls electron density through the
-framework. -
Result: This destabilizes the protonated ammonium state, lowering the pKa by approximately 3–4 log units (to ~7.5–8.0).
-
Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), drastically improving membrane permeability and CNS penetration compared to the parent azepane.
NMR Signatures
Researchers should validate the structure using
-
F NMR: Typically appears as a multiplet around -100 to -115 ppm (referenced to
). The geminal fluorines may appear as an AB quartet if the ring conformation renders them magnetically non-equivalent. -
H NMR: The protons at C2 (adjacent to N and F) will show complex splitting due to
(geminal) and (vicinal) coupling.
Medicinal Chemistry Applications
This building block is primarily used to solve specific lead optimization challenges.
Decision Logic for Application
Use the following logic tree to determine when to deploy 3,3-difluoroazepane in a scaffold.
Figure 2: Decision matrix for selecting 3,3-difluoroazepane to modulate pKa and metabolic stability.
Key Applications
-
Metabolic Blocking: The C3 position in azepanes is prone to oxidative metabolism (hydroxylation). Installing a gem-difluoro group blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).
-
Conformational Restriction: The gauche effect associated with the F-C-C-N motif can lock the flexible 7-membered ring into specific conformations, potentially improving binding affinity by reducing the entropic penalty upon binding to a protein target.
Handling and Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8°C . The hydrochloride salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen.
-
Stability: Stable under standard acidic conditions (e.g., TFA removal of Boc). Avoid strong aqueous bases for prolonged periods if the free base is volatile.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]
-
PubChem. (2025).[4][5] 3,3-Difluoroazepane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Products | Azoxy Laboratories [azoxylabs.com]
- 2. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]
- 3. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-ジフルオロピペリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
